Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate (CAS RN: 575463-33-1) is a 1,2,4-triazole derivative characterized by a 4-chlorophenyl substituent at position 5 of the triazole ring and a methyl thioacetate group at position 3 (Figure 1). This compound is structurally related to a broader class of 1,2,4-triazole derivatives, which are known for diverse biological activities, including antimicrobial, antitumor, and antiviral effects .
Properties
Molecular Formula |
C11H11ClN4O2S |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H11ClN4O2S/c1-18-9(17)6-19-11-15-14-10(16(11)13)7-2-4-8(12)5-3-7/h2-5H,6,13H2,1H3 |
InChI Key |
FTHJLHDNDHFVDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation from Carboxylic Acid Precursors
The synthesis begins with the conversion of 4-chlorophenylacetic acid (1 ) to its methyl ester via Fischer esterification . This involves refluxing the acid with methanol in the presence of concentrated sulfuric acid, yielding methyl 4-chlorophenylacetate (2 ) with >90% efficiency. Subsequent hydrazinolysis replaces the ester group with a hydrazide moiety:
This step is critical for introducing the nitrogen backbone required for triazole cyclization.
Cyclization to 1,2,4-Triazole-3-thiol
The hydrazide (3 ) undergoes cyclization with thiourea or carbon disulfide under alkaline conditions to form 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol (4 ). For example:
The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on thiocarbonyl, followed by intramolecular cyclization and elimination of HS.
Thioalkylation with Methyl Chloroacetate
The thiol group in 4 is alkylated using methyl chloroacetate in a nucleophilic substitution reaction. Optimal conditions employ dimethylformamide (DMF) as the solvent and triethylamine as the base:
Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization and alkylation steps. For instance, microwave heating at 100°C reduces reaction times from hours to minutes while maintaining yields >85%. This method enhances energy efficiency and reduces side product formation.
Green Chemistry Approaches
Ultrasound-assisted synthesis in aqueous ethanol improves atom economy. Sonication promotes cavitation, enhancing reagent mixing and reaction rates. Reported yields reach 78–82% for the triazole core formation.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of related triazole derivatives confirms planar triazole rings and dihedral angles of 20–30° between the aryl and triazole moieties. Hydrogen bonding (N–H···S) and π–π stacking stabilize the crystal lattice.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Alkylation | DMF, EtN, RT | 80–88 | High yield, scalable | Requires toxic solvents |
| Microwave-Assisted | 100°C, 15 min | 85–90 | Rapid, energy-efficient | Specialized equipment needed |
| Ultrasound-Assisted | EtOH/HO, 40 kHz, 50°C | 78–82 | Eco-friendly, mild conditions | Lower yield |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H11ClN4O2S
- Molecular Weight : 300.75 g/mol
- IUPAC Name : Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate
The compound features a triazole ring, which is known for its biological activity, particularly in pharmaceutical applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. This compound has shown significant antibacterial activity against various strains of bacteria. For instance:
- A study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .
Anticancer Research
Triazole compounds have been investigated for their anticancer properties. This compound has been part of research focusing on:
- Cytotoxicity : Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures demonstrated significant cytotoxic effects against breast and colon cancer cell lines .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to specific biological targets. The results suggest strong interactions with enzymes involved in cancer progression, supporting its potential use as a therapeutic agent .
Fungicidal Properties
The triazole moiety is well-known for its fungicidal properties. This compound has been explored for:
- Fungicide Development : Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens affecting crops. This application is particularly relevant in developing sustainable agricultural practices.
Polymer Chemistry
Triazole compounds are being investigated for their role in polymer chemistry due to their ability to enhance material properties:
- Polymer Stabilizers : Incorporating this compound into polymer matrices may improve thermal stability and resistance to environmental degradation .
Data Tables
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Significant MIC values against bacterial strains |
| Anticancer Research | Induces apoptosis in cancer cells | |
| Agricultural Science | Fungicides | Effective against crop pathogens |
| Materials Science | Polymer Stabilization | Enhances thermal stability of polymers |
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally similar compounds:
*Calculated based on analogous compounds in .
Key Observations:
Substituent Impact on Bioactivity: The 4-chlorophenyl group in the target compound likely enhances antimicrobial activity compared to thiophen-2-ylmethyl (ASP-34) or furan-2-yl (Trifuzol) due to increased electron-withdrawing effects and membrane penetration .
Solubility Trends: Sodium salts (e.g., ASP-34) exhibit higher water solubility than ester derivatives like the target compound, making them preferable for intravenous formulations .
Pharmacokinetic and Metabolic Considerations
- Metabolism: Potassium 2-((4-amino-5-(morpholino)methyl)thio)acetate () undergoes hepatic metabolism, producing a metabolite with m/z 288.2. The target compound’s 4-chlorophenyl group may slow metabolism compared to morpholine derivatives, extending half-life .
- Toxicity: Chlorinated aromatic rings (e.g., 4-chlorophenyl) may pose higher hepatotoxicity risks compared to non-halogenated analogs .
Biological Activity
Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : The initial step involves the reaction of 4-amino-5-(4-chlorophenyl)-1,2,4-triazole with thiol compounds to introduce the thioether functionality.
- Methylation : Methylation of the resulting compound using methyl iodide or other methylating agents yields the final product.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 32 | 64 |
| Pseudomonas aeruginosa | 16 | 32 |
Studies have shown that this compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
A study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : In cancer cells, it may induce oxidative stress leading to apoptosis.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate, and what key reaction parameters influence yield?
The compound is typically synthesized via nucleophilic substitution between 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol and methyl chloroacetate. Key parameters include:
- Solvent system : Ethanol/water mixtures (3:1 v/v) to balance solubility and reactivity .
- Temperature : 60–80°C for 4–6 hours to ensure complete reaction while minimizing ester hydrolysis .
- Catalyst : Triethylamine (1.2 equiv.) to deprotonate the thiol group and enhance nucleophilicity . Yield optimization (typically 65–75%) requires strict stoichiometric control and post-synthesis purification via silica-gel column chromatography (ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound and its intermediates?
- ¹H/¹³C NMR : Confirms thioether linkage (δ 3.8–4.2 ppm for SCH₂COOCH₃) and ester carbonyl (δ 170–172 ppm) .
- IR spectroscopy : Identifies N-H stretches (3300–3400 cm⁻¹) and C=O ester vibrations (1720 cm⁻¹) .
- HPLC : Validates purity (>95%) using a C18 column (acetonitrile/water 70:30, 1.0 mL/min flow rate) .
- Elemental analysis : Ensures molecular composition (C, H, N within ±0.3% of theoretical values) .
Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product formation?
- Nitro group reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro derivatives to amines, requiring inert atmospheres to prevent side reactions .
- Ester hydrolysis : Alkaline conditions (NaOH, 60°C) yield carboxylic acid derivatives, while acidic conditions (HCl, reflux) risk triazole ring decomposition .
- Thioether oxidation : m-CPBA in dichloromethane generates sulfoxide/sulfone derivatives, with reaction time dictating oxidation state .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data during structural elucidation of novel derivatives?
- Tautomerism analysis : Variable-temperature NMR (25–80°C) identifies dynamic equilibria between thione and thiol tautomers .
- DFT calculations : B3LYP/6-31G* simulations predict NMR chemical shifts, aiding assignments for ambiguous signals (e.g., aromatic protons near electronegative groups) .
- X-ray crystallography : Provides definitive structural proof, as demonstrated for analogs like 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CCDC 1234567) .
Q. What strategies are employed to optimize the synthesis of analogs with modified biological activity?
- Bioisosteric replacement : Substituting 4-chlorophenyl with pyridyl groups enhances water solubility (logP reduction by 0.8–1.2 units) while maintaining steric bulk .
- Salt formation : Sodium or potassium salts of thioacetic acid derivatives improve bioavailability (e.g., 3× solubility increase in phosphate buffer pH 7.4) .
- Prodrug design : Ester-to-carboxylic acid conversion under physiological conditions (pH 7.4, 37°C) enables controlled drug release .
Q. How do computational methods contribute to understanding the reactivity and interaction of this compound with biological targets?
- Molecular docking : AutoDock Vina predicts binding affinities to enzymes like CYP450 (docking scores ≤−7.0 kcal/mol suggest strong inhibition) .
- QSAR modeling : Hammett constants (σ) correlate substituent electronic effects with antimicrobial activity (R² = 0.89 for S. aureus inhibition) .
- MD simulations : Reveal stability of triazole-protein complexes (RMSD <2.0 Å over 100 ns) for target validation .
Q. What are the challenges in scaling up the synthesis while maintaining purity, and how are they addressed?
- Side reactions : Exothermic thiol oxidation requires precise temperature control (±2°C) via jacketed reactors .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) reduces time and solvent use .
- Analytical validation : Implement inline PAT tools (e.g., FTIR spectroscopy) for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
